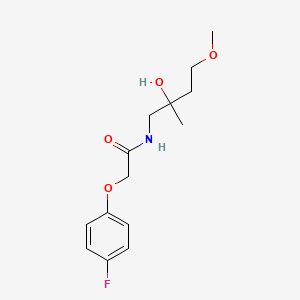

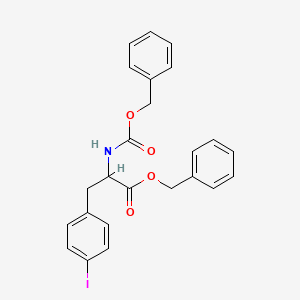

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves reduction, acetylation, and treatment with sulfatase . Similarly, substituted N-(2-hydroxyphenyl)-acetamides are synthesized from various nitrophenols and chlorophenols, followed by characterization using spectroscopic methods . The synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide derivatives is achieved using 4-phenoxyphenol and chloroacetyl methylamine, with DMF as a solvent and potassium carbonate as a catalyst . These methods could potentially be adapted for the synthesis of "2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using various spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . X-ray crystallography is also used to determine the structure of some compounds . These techniques would likely be applicable in analyzing the molecular structure of "2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide" to confirm its identity and purity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide." However, they do discuss the reactivity of similar compounds. For example, N-hydroxyacetaminophen is moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate is stable . This information suggests that the stability of acetamide derivatives can vary significantly depending on their structure and the presence of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using spectroscopic methods and elemental analysis . These compounds exhibit various degrees of stability and reactivity, which can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the electronic behavior of the compounds . The hypoglycemic activity of some acetamide derivatives has also been evaluated, indicating potential biological applications .

Scientific Research Applications

High-Performance Liquid Chromatography for Pharmaceutical Analysis

A study by Gatti et al. (1996) used 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) as a fluorogenic labeling reagent for high-performance liquid chromatographic analyses of certain acids in pharmaceutical formulations. This demonstrates the compound's utility in sensitive and selective drug analysis, which could extend to related compounds for analyzing pharmaceuticals containing similar functional groups Gatti et al., 1996.

Carcinogenicity Studies in Chemical Derivatives

Research by Gutmann, Galitski, and Foley (1968) evaluated the carcinogenicity of various N-2-fluorenylacetamide derivatives in rats. These studies are crucial for understanding the potential health risks associated with chemical exposure, including those related to structurally similar compounds Gutmann et al., 1968.

Photoreaction Studies for Drug Safety

Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of Flutamide, a cancer drug, to understand its behavior under UV light, which is essential for assessing the safety of drugs and related chemicals upon sunlight exposure Watanabe et al., 2015.

Anticonvulsant and Pain-Attenuating Properties

A study on primary amino acid derivatives by King et al. (2011) explored the anticonvulsant activities of certain benzyl 2-amino acetamides, indicating the potential therapeutic applications of structurally similar compounds in neurological disorders and pain management King et al., 2011.

Radioligand Development for Brain Imaging

Zhang et al. (2003) synthesized and evaluated compounds as potent radioligands for peripheral benzodiazepine receptors, highlighting the application of fluorophenyl derivatives in developing tools for brain research and diagnostic imaging Zhang et al., 2003.

properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4/c1-14(18,7-8-19-2)10-16-13(17)9-20-12-5-3-11(15)4-6-12/h3-6,18H,7-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSAZCURZNWWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)COC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

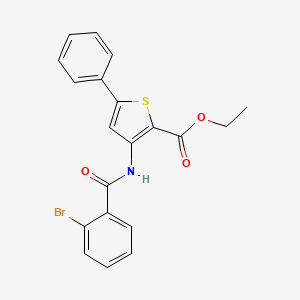

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)

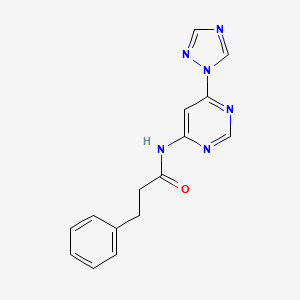

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

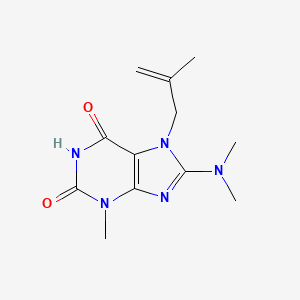

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)